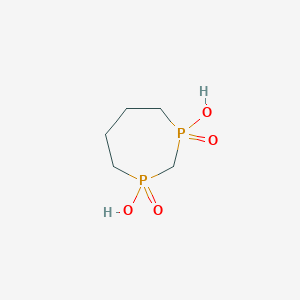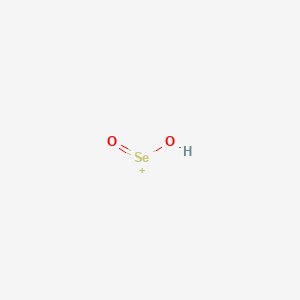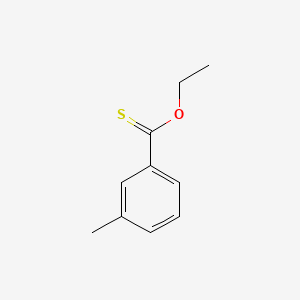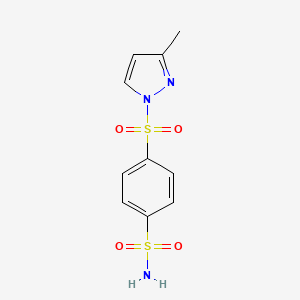
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a sulfonyl group attached to the pyrazole ring and another sulfonyl group attached to a benzene ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of 1,3-dicarbonyl compounds with hydrazines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Axitinib: A tyrosine kinase inhibitor with a similar pyrazole structure.
Celecoxib: A non-steroidal anti-inflammatory drug with a sulfonamide group.
Sildenafil: A phosphodiesterase inhibitor with a pyrazole ring.
Uniqueness
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual sulfonyl groups enhance its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Properties
CAS No. |
64383-01-3 |
|---|---|
Molecular Formula |
C10H11N3O4S2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-(3-methylpyrazol-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S2/c1-8-6-7-13(12-8)19(16,17)10-4-2-9(3-5-10)18(11,14)15/h2-7H,1H3,(H2,11,14,15) |
InChI Key |
GWANUWULDZDXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)
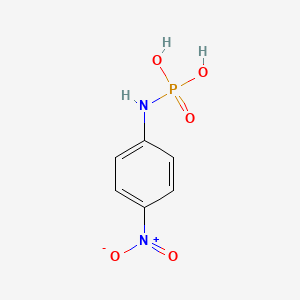
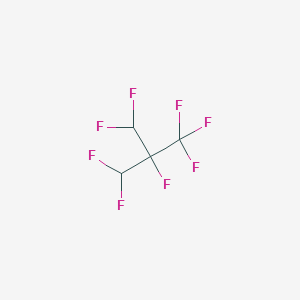
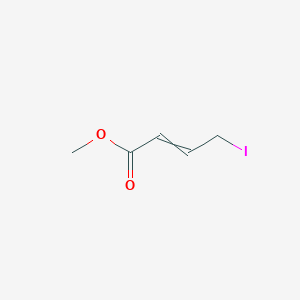
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)

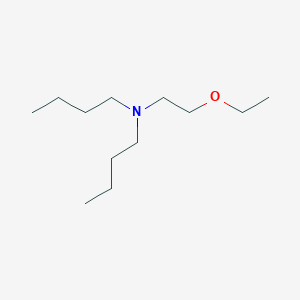

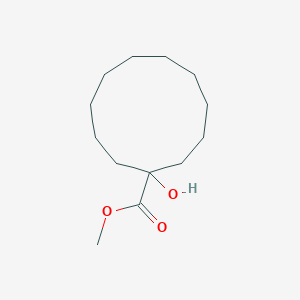
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
